Cas no 2097979-35-4 (3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile)

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile is a bicyclic heterocyclic compound featuring a unique oxa-aza bridged structure, which imparts significant reactivity and versatility in synthetic applications. The presence of both ether and amine functionalities within the bicyclic framework enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The nitrile group further expands its reactivity, enabling transformations such as hydrolysis, reduction, or cycloaddition reactions. This compound’s rigid bicyclic scaffold may also contribute to improved stereochemical control in complex molecule assembly. Its structural features make it a valuable building block for the development of biologically active molecules, particularly in medicinal chemistry where constrained heterocycles are often sought after.
3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile structure
2097979-35-4 structure
Product Name:3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile
CAS No:2097979-35-4
MF:C8H10N2O2
MW:166.177201747894
CID:5047190
Update Time:2025-06-08

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile
    • 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile
    • Inchi: 1S/C8H10N2O2/c9-2-1-8(11)10-6-3-7(10)5-12-4-6/h6-7H,1,3-5H2
    • InChI Key: DRIPRRNKCUHJKD-UHFFFAOYSA-N
    • SMILES: O1CC2CC(C1)N2C(CC#N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 245
  • XLogP3: -0.5
  • Topological Polar Surface Area: 53.3

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile Pricemore >>

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O214166-100mg
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile
2097979-35-4
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$ 95.00 2022-06-03
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O214166-500mg
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile
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$ 570.00 2022-06-03
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Additional information on 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile

Introduction to 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile (CAS No. 2097979-35-4)

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With the CAS number 2097979-35-4, this molecule represents a confluence of heterocyclic chemistry and functional group diversity, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The core structure of 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile is characterized by a bicyclic framework, specifically a bicyclo[3.1.1]heptane moiety, which is further functionalized by an oxygen atom and an azabicyclic component. This intricate arrangement imparts distinct steric and electronic properties that are highly relevant in drug design. The presence of a nitrile group at the 3-position adds another layer of reactivity, enabling various chemical transformations that can be exploited for medicinal chemistry applications.

In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery, with an emphasis on molecules that can modulate biological pathways effectively while minimizing off-target effects. The bicyclo[3.1.1]heptane scaffold, in particular, has been explored for its potential to interact with biological targets in unique ways due to its rigid three-membered ring system and the presence of adjacent rings with varying degrees of flexibility. This structural motif has been incorporated into various lead compounds targeting neurological disorders, infectious diseases, and cancer.

The nitrile group in 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile is a key functional moiety that not only contributes to the molecule's overall reactivity but also influences its solubility and metabolic stability. Nitriles are well-known for their ability to serve as pharmacophores in numerous drugs, including antibiotics, antivirals, and anticancer agents. The incorporation of this group into the bicyclic framework suggests that the compound may exhibit interesting pharmacological properties, particularly in terms of binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The azabicyclic component introduces nitrogen into the molecular structure, which can be further modified to enhance binding interactions with biological targets such as enzymes and receptors. This flexibility allows chemists to explore a wide range of derivatives with tailored properties, making it an attractive starting point for structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile with remarkable accuracy before conducting expensive wet-lab experiments. Molecular docking studies have shown that this compound can interact with various protein targets, including those involved in inflammation, pain signaling, and neurodegeneration. These findings align with ongoing research efforts aimed at identifying novel therapeutic interventions for these conditions.

The synthesis of 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic framework requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the nitrile group necessitates careful consideration to avoid unwanted side reactions that could compromise the integrity of the molecule.

In conclusion, 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile (CAS No. 2097979-35-4) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its incorporation into drug discovery efforts holds promise for addressing unmet medical needs across multiple therapeutic areas.

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